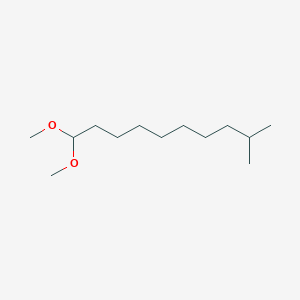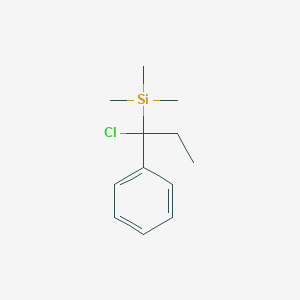
(1-Chloro-1-phenylpropyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-1-phenylpropyl)(trimethyl)silane is an organosilicon compound that features a phenyl group, a chloro group, and a trimethylsilyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylpropyl)(trimethyl)silane typically involves the reaction of 1-chloro-1-phenylpropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-1-phenylpropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane or silanol.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of (1-alkoxy-1-phenylpropyl)(trimethyl)silane.
Reduction: Formation of (1-phenylpropyl)(trimethyl)silane.
Oxidation: Formation of (1-phenylpropyl)(trimethyl)silanol.
Aplicaciones Científicas De Investigación
(1-Chloro-1-phenylpropyl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-1-phenylpropyl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Chloro-1-phenylpropyl)(dimethyl)silane
- (1-Chloro-1-phenylpropyl)(triethyl)silane
- (1-Chloro-1-phenylpropyl)(triphenyl)silane
Uniqueness
(1-Chloro-1-phenylpropyl)(trimethyl)silane is unique due to its specific combination of a phenyl group, a chloro group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
90964-79-7 |
|---|---|
Fórmula molecular |
C12H19ClSi |
Peso molecular |
226.82 g/mol |
Nombre IUPAC |
(1-chloro-1-phenylpropyl)-trimethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-5-12(13,14(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
Clave InChI |
MVARZWRQRBMOMM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)([Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


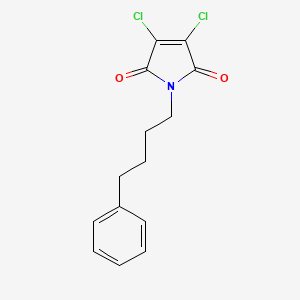
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
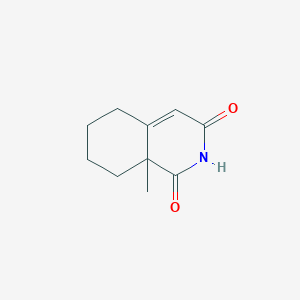
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
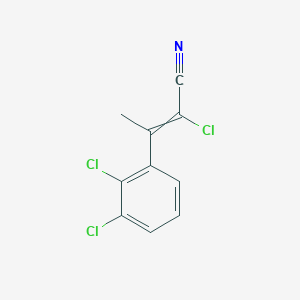
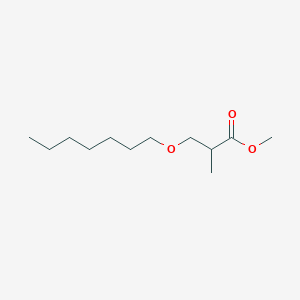
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
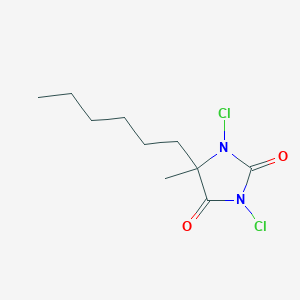
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
